8-bromo-1,3-dimethyl-7H-purine-2,6-dione;1-phenylethanamine
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Overview
Description
8-bromo-1,3-dimethyl-7H-purine-2,6-dione;1-phenylethanamine is a compound that combines two distinct chemical entities: 8-bromo-1,3-dimethyl-7H-purine-2,6-dione, a brominated derivative of theophylline, and 1-phenylethanamine, an aromatic amine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-bromo-1,3-dimethyl-7H-purine-2,6-dione typically involves the bromination of theophylline. The reaction is carried out by dissolving theophylline in a suitable solvent, such as ethanol or acetic acid, and adding a brominating agent like bromine or N-bromosuccinimide. The reaction mixture is then stirred at a controlled temperature until the desired product is formed .
For the preparation of 1-phenylethanamine, the common method involves the reduction of acetophenone using a reducing agent such as lithium aluminum hydride or sodium borohydride. The reaction is typically conducted in an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of 8-bromo-1,3-dimethyl-7H-purine-2,6-dione involves large-scale bromination processes with stringent control over reaction conditions to ensure high yield and purity. Similarly, 1-phenylethanamine is produced industrially through catalytic hydrogenation of acetophenone, utilizing catalysts like palladium on carbon under high pressure and temperature .
Chemical Reactions Analysis
Types of Reactions
8-bromo-1,3-dimethyl-7H-purine-2,6-dione undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
1-phenylethanamine also participates in several reactions:
Acylation: It can undergo acylation to form amides when reacted with acyl chlorides or anhydrides.
Alkylation: The amine group can be alkylated using alkyl halides in the presence of a base.
Common Reagents and Conditions
Bromination: Bromine or N-bromosuccinimide in ethanol or acetic acid.
Reduction: Lithium aluminum hydride or sodium borohydride in an inert atmosphere.
Acylation: Acyl chlorides or anhydrides in the presence of a base.
Alkylation: Alkyl halides in the presence of a base.
Major Products Formed
Substitution: Formation of various substituted purine derivatives.
Oxidation and Reduction: Formation of oxidized or reduced purine derivatives.
Acylation: Formation of amides.
Alkylation: Formation of alkylated amines.
Scientific Research Applications
8-bromo-1,3-dimethyl-7H-purine-2,6-dione;1-phenylethanamine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 8-bromo-1,3-dimethyl-7H-purine-2,6-dione involves its interaction with various molecular targets, including enzymes and receptors. The bromine atom enhances its binding affinity to certain targets, leading to inhibition or activation of specific pathways . 1-phenylethanamine acts as a ligand for various receptors, modulating their activity and influencing physiological responses .
Comparison with Similar Compounds
Similar Compounds
- 8-bromo-7-(2-hydroxypropyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
- 8-bromo-1,3-dimethyl-7-(2-oxopropyl)-3,7-dihydro-1H-purine-2,6-dione
- 8-bromo-7-(3-methylbenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
Uniqueness
8-bromo-1,3-dimethyl-7H-purine-2,6-dione;1-phenylethanamine is unique due to its combined structure, which imparts distinct chemical and biological properties. The presence of both a brominated purine and an aromatic amine allows for diverse interactions with molecular targets, making it a versatile compound for research and industrial applications .
Properties
CAS No. |
5463-53-6 |
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Molecular Formula |
C15H18BrN5O2 |
Molecular Weight |
380.24 g/mol |
IUPAC Name |
8-bromo-1,3-dimethyl-7H-purine-2,6-dione;1-phenylethanamine |
InChI |
InChI=1S/C8H11N.C7H7BrN4O2/c1-7(9)8-5-3-2-4-6-8;1-11-4-3(9-6(8)10-4)5(13)12(2)7(11)14/h2-7H,9H2,1H3;1-2H3,(H,9,10) |
InChI Key |
CUEWIYGJZGTUTM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)N.CN1C2=C(C(=O)N(C1=O)C)NC(=N2)Br |
Origin of Product |
United States |
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